molecular formula C10H12ClNO3 B13479786 methyl O-(4-chlorophenyl)serinate

methyl O-(4-chlorophenyl)serinate

Katalognummer: B13479786
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: UEUOCMPYNOPRAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(4-chlorophenoxy)propanoate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of phenoxypropanoic acid and contains an amino group, a chlorophenyl group, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(4-chlorophenoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with methylamine to introduce the amino group, followed by esterification with methanol to yield the final product.

Industrial Production Methods

Industrial production of methyl 2-amino-3-(4-chlorophenoxy)propanoate typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives with reduced chlorine content.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(4-chlorophenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-amino-3-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(4-chlorophenoxy)propanoate: Lacks the amino group, making it less versatile in biochemical applications.

    Methyl 2-amino-3-(4-bromophenoxy)propanoate: Contains a bromine atom instead of chlorine, which can alter its reactivity and biological activity.

    Methyl 2-amino-3-(4-methylphenoxy)propanoate: Contains a methyl group instead of chlorine, affecting its hydrophobic interactions.

Uniqueness

Methyl 2-amino-3-(4-chlorophenoxy)propanoate is unique due to the presence of both an amino group and a chlorophenyl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C10H12ClNO3

Molekulargewicht

229.66 g/mol

IUPAC-Name

methyl 2-amino-3-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI-Schlüssel

UEUOCMPYNOPRAU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(COC1=CC=C(C=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.